molecular formula C20H27N5O2 B2462268 7-isopentyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 385424-64-6

7-isopentyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2462268
CAS No.: 385424-64-6
M. Wt: 369.469
InChI Key: NARBHCYZGHMGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopentyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • New Purine Derivatives for Psychotropic Activity : A study introduced a new series of purine derivatives as potential serotonin receptor ligands with psychotropic activity. These compounds were evaluated for their affinity and selectivity profile towards various serotonin receptors, indicating the possibility of designing new ligands with preserved electron systems and lower molecular weight (Chłoń-Rzepa et al., 2013).

Biological Activity and Applications

  • Antimicrobial and Antifungal Properties : Novel purine alkaloids isolated from marine sources showed weak cytotoxicity towards human cancer cell lines, indicating their potential for further exploration in antimicrobial and anticancer applications (Qi et al., 2008).

  • Analgesic and Anti-inflammatory Agents : Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties demonstrated significant analgesic and anti-inflammatory activities. These findings suggest a new class of compounds for pain and inflammation management, showing stronger activity than standard drugs in some cases (Zygmunt et al., 2015).

Mechanistic Insights and Molecular Interactions

  • Phosphodiesterase Inhibition : Several compounds in a study on new purine derivatives were found to inhibit phosphodiesterase activity, which is crucial for various biological processes. This highlights the potential therapeutic applications of these compounds in treating diseases related to PDE dysfunction (Zygmunt et al., 2015).

Properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14(2)11-13-25-16-17(23(3)20(27)24(4)18(16)26)22-19(25)21-12-10-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARBHCYZGHMGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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